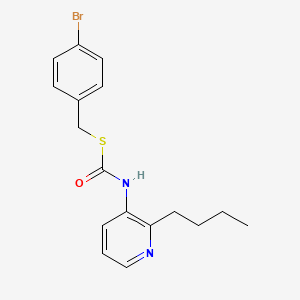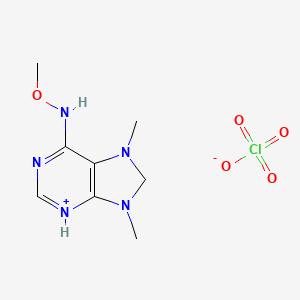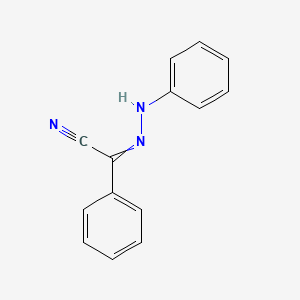
Phenyl(2-phenylhydrazinylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(2-phenylhydrazinylidene)acetonitrile is an organic compound with a complex structure that includes both phenyl and hydrazinylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(2-phenylhydrazinylidene)acetonitrile typically involves the condensation of phenylhydrazine with an appropriate nitrile compound. The reaction is usually carried out in the presence of a catalyst under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl(2-phenylhydrazinylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group into primary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of phenylhydrazones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Phenyl(2-phenylhydrazinylidene)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenyl(2-phenylhydrazinylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparación Con Compuestos Similares
Phenyl(2-phenylhydrazinylidene)acetonitrile can be compared with other similar compounds such as:
Phenylhydrazine: Shares the hydrazine group but lacks the nitrile functionality.
Benzyl cyanide: Contains the nitrile group but lacks the hydrazinylidene moiety.
Phenylacetonitrile: Similar structure but without the hydrazinylidene group.
Uniqueness: The presence of both phenyl and hydrazinylidene groups in this compound imparts unique chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
41783-79-3 |
|---|---|
Fórmula molecular |
C14H11N3 |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
N-anilinobenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C14H11N3/c15-11-14(12-7-3-1-4-8-12)17-16-13-9-5-2-6-10-13/h1-10,16H |
Clave InChI |
ILCWBHVGJXBWDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


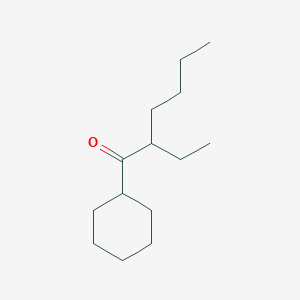
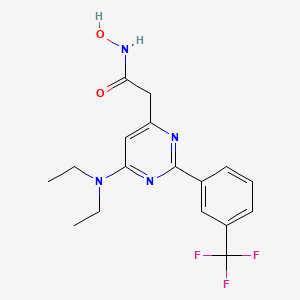
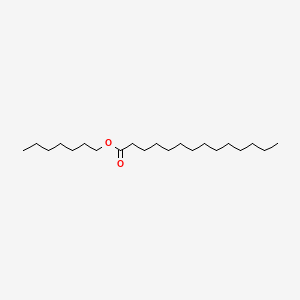
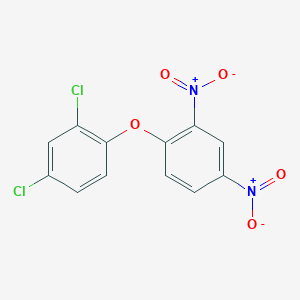
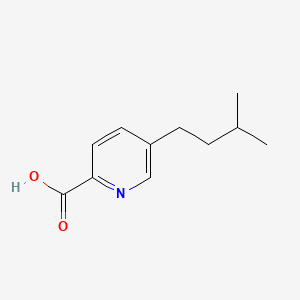
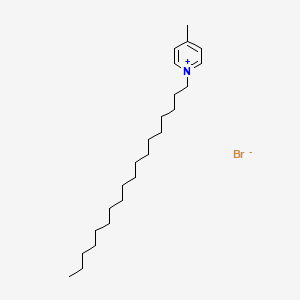
![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)





